7-benzyl-2-Oxa-7-azaspiro[4.5]decan-1-one
Description
Significance of Spirocyclic Scaffolds in Modern Organic and Medicinal Chemistry
Spirocycles, which are characterized by two rings connected through a single common atom, are increasingly recognized for their value in drug design. nih.gov Their inherent three-dimensionality allows for a more precise orientation of functional groups in three-dimensional space, which can lead to more specific interactions with biological targets. tandfonline.com This contrasts with the often-planar structures of many traditional drug molecules.
The rigid nature of many spirocyclic systems can lock the molecule into a limited number of well-defined conformations, which can enhance binding affinity to target proteins and reduce off-target effects. tandfonline.com Furthermore, shifting from planar, aromatic structures to spirocycles with a higher fraction of sp3-hybridized carbon atoms generally correlates with improved physicochemical properties, such as solubility and metabolic stability, as well as better pharmacokinetic profiles. tandfonline.com
Key Advantages of Spirocyclic Scaffolds in Drug Discovery:
| Feature | Advantage in Medicinal Chemistry |
| Three-Dimensionality | Allows for better exploration of protein binding pockets and can lead to increased potency and selectivity. tandfonline.com |
| Conformational Rigidity | Reduces the entropic penalty upon binding to a target, potentially increasing binding affinity. tandfonline.com |
| Novelty | Provides access to new chemical space, offering opportunities for novel intellectual property. |
| Improved Properties | Can lead to enhanced solubility, metabolic stability, and other desirable pharmacokinetic characteristics. tandfonline.com |
Overview of Oxa- and Aza-Heterocycles as Privileged Structures in Chemical Biology
Heterocyclic compounds, particularly those containing oxygen (oxa-) and nitrogen (aza-) atoms, are fundamental building blocks in a vast number of biologically active molecules and approved drugs. nih.gov These motifs are often referred to as "privileged structures" because they are capable of binding to a variety of biological targets with high affinity. vdoc.pub
Aza-heterocycles, such as piperidine (B6355638) and pyrrolidine, are prevalent in many clinically used drugs, contributing to a wide range of therapeutic effects including anti-inflammatory, antifungal, and neuroprotective actions. acs.orgnih.gov The nitrogen atom in these rings can act as a hydrogen bond acceptor or donor, and its basicity can be fine-tuned to optimize interactions with biological targets and improve pharmacokinetic properties.
Contextualization of Spiro[4.5]decan-1-one Derivatives in Chemical Literature
The spiro[4.5]decane framework is a well-established structural motif in organic chemistry. The synthesis of derivatives of this scaffold has been explored through various synthetic routes. mdpi.com For instance, the synthesis of spiro[4.5]decane analogues of calcitriol, the active form of vitamin D3, has been reported, highlighting the utility of this scaffold in creating analogues of biologically important molecules. nih.gov
More specifically, the synthesis of aza- and oxa-azaspiro[4.5]decane derivatives has been a subject of considerable research. For example, straightforward and scalable syntheses of racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed. researchgate.net Additionally, research into 1-oxa-8-azaspiro[4.5]decane derivatives has led to the development of selective ligands for sigma-1 receptors, which are of interest for neurological and psychiatric disorders. nih.gov These studies underscore the versatility of the spiro[4.5]decane core in the construction of diverse and potentially bioactive molecules.
Current Research Landscape and Emerging Trends for 7-benzyl-2-Oxa-7-azaspiro[4.5]decan-1-one
While specific research on this compound is not extensively documented in publicly available literature, the broader class of 2-oxa-7-azaspiro[4.5]decane derivatives is an active area of investigation. A significant recent development is the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives through a gold and palladium relay catalytic tandem cyclization. researchgate.net This innovative method efficiently constructs the spiro[4.5]decane skeleton with high yields and diastereoselectivities, offering a reliable approach for creating these complex frameworks. researchgate.net
This breakthrough in synthetic methodology is poised to accelerate the exploration of the chemical space around the 2-oxa-7-azaspiro[4.5]decane core, including the synthesis of analogues like the 7-benzyl substituted variant. The ability to generate a diverse library of these compounds will be crucial for systematic structure-activity relationship (SAR) studies to identify potential therapeutic applications.
Emerging trends in this field are likely to focus on leveraging these advanced synthetic methods to create novel derivatives and evaluate their biological activities across a range of therapeutic areas. The presence of the benzyl (B1604629) group in this compound suggests a potential for interactions with aromatic binding pockets in proteins, a feature that is often exploited in drug design. Future research will likely involve the synthesis and biological screening of this and related compounds to uncover their therapeutic potential.
Structure
3D Structure
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
9-benzyl-2-oxa-9-azaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C15H19NO2/c17-14-15(8-10-18-14)7-4-9-16(12-15)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
InChI Key |
VFWDEMGXCRXMJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCOC2=O)CN(C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Benzyl 2 Oxa 7 Azaspiro 4.5 Decan 1 One and Its Structural Analogs
Retrosynthetic Disconnection Strategies for the 7-benzyl-2-Oxa-7-azaspiro[4.5]decan-1-one Framework
A logical retrosynthetic analysis of this compound reveals several potential disconnection points, offering diverse pathways for its construction. The primary disconnections involve breaking the bonds that form the spirocyclic core, namely the piperidine (B6355638) and lactone rings.
One common strategy involves the disconnection of the piperidine ring, which can be envisioned through a carbon-nitrogen bond cleavage. This leads back to a linear precursor containing a functionalized cyclohexane (B81311) or a related carbocycle that can be cyclized to form the piperidine ring in a later step. This approach is a common strategy in the synthesis of various spiropiperidines. rsc.orgwhiterose.ac.uk
Alternatively, a disconnection of the lactone ring can be considered. This would typically involve a retro-lactonization, breaking the ester bond to reveal a hydroxy-carboxylic acid precursor. This precursor would already contain the pre-formed piperidine ring, and the final step would be an intramolecular cyclization to furnish the lactone.
A more convergent approach might involve the disconnection at the spirocenter itself. This is a more complex strategy that would require the coupling of two distinct heterocyclic precursors, one containing the piperidine moiety and the other the lactone precursor, through the formation of the spirocyclic junction.
Finally, the benzyl (B1604629) group on the nitrogen atom is a prime candidate for a simple disconnection, leading back to the parent 2-oxa-7-azaspiro[4.5]decan-1-one, which can be benzylated in a final step. This approach allows for the late-stage introduction of diversity at the nitrogen atom.
| Disconnection | Precursor Type | Key Forward Reaction |
|---|---|---|
| C-N bond of piperidine | Functionalized cyclohexane | Intramolecular amination/alkylation |
| Ester bond of lactone | Hydroxy-carboxylic acid with piperidine | Lactonization |
| Spirocenter C-C bond | Piperidine and lactone precursors | Spirocyclization |
| N-Benzyl bond | 2-Oxa-7-azaspiro[4.5]decan-1-one | N-benzylation |
Total Synthesis Approaches to the Spiro[4.5]decan-1-one Core
The total synthesis of the this compound core requires careful planning and execution, with particular attention to the stereoselective formation of the spirocenter and the strategic introduction of the heterocyclic moieties.
Stereoselective Cyclization Reactions for Spirocenter Formation
The creation of the quaternary spirocenter with high stereocontrol is a critical challenge in the synthesis of this framework. Several stereoselective cyclization reactions have been employed for the formation of similar spirocyclic systems.
One powerful approach is the use of 1,3-dipolar cycloaddition reactions . Azomethine ylides can react with suitable dipolarophiles to generate spiropyrrolidines and piperidines with a high degree of regio- and stereoselectivity. researchgate.net This method allows for the construction of the aza-heterocycle and the spirocenter in a single, often highly controlled, step.
Organocatalytic asymmetric cascade reactions have also emerged as a powerful tool for the enantioselective synthesis of chiral spirolactones. oaepublish.com These reactions can proceed through various mechanisms, including Michael additions and aldol (B89426) reactions, to construct the spirocyclic core with excellent enantiocontrol.
Furthermore, transition metal-catalyzed cyclizations have shown great promise. For instance, gold and palladium relay catalysis has been used for the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This approach involves a tandem cyclization process that efficiently constructs the spiro[4.5]decane skeleton.
Strategic Introduction of the Lactone Moiety and Aza-Heterocycle
The construction of the two heterocyclic rings can be achieved in a stepwise or a concerted fashion. A common strategy involves the initial formation of the piperidine ring, followed by the construction of the lactone.
The piperidine ring can be synthesized using a variety of established methods, including intramolecular cyclization of amino-alkenes or amino-epoxides, or through multicomponent reactions. rsc.orgwhiterose.ac.uk Once the piperidine ring is in place, the lactone moiety can be introduced. This can be achieved through the cyclization of a precursor containing both a hydroxyl and a carboxylic acid (or ester) functionality attached to the piperidine core. Various lactonization methods, such as acid-catalyzed cyclization or the use of coupling agents, can be employed. mdpi.comchemicalbook.com
Alternatively, the lactone ring can be formed first, followed by the construction of the piperidine. For example, a spiro-lactone can be synthesized and then functionalized to allow for the subsequent formation of the piperidine ring.
Installation of the Benzyl Substituent via N-Alkylation or Related Transformations
The final step in the synthesis of the target molecule is often the introduction of the benzyl group onto the nitrogen atom of the piperidine ring. This is typically achieved through a standard N-alkylation reaction . The parent 2-oxa-7-azaspiro[4.5]decan-1-one can be treated with benzyl bromide or a similar benzylating agent in the presence of a base to afford the desired product. The choice of base and solvent can be crucial to optimize the reaction yield and avoid side reactions.
Convergent and Divergent Synthetic Routes for this compound Derivatives
Both convergent and divergent synthetic strategies can be employed to access a variety of derivatives of the this compound framework, which is crucial for structure-activity relationship studies in drug discovery.
A divergent synthesis approach has been successfully used to create a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes. nih.gov This strategy starts from a common spirocyclic precursor, which is then elaborated into different scaffolds. Further diversification is achieved by employing various modes of nitrogen modification, leading to a large number of unique compounds from a single starting material. nih.gov
A convergent synthesis , on the other hand, involves the separate synthesis of the piperidine and lactone fragments, which are then coupled together in a later step. This approach is particularly advantageous for creating analogs with modifications in either of the heterocyclic rings, as different building blocks can be readily incorporated. For instance, various substituted piperidines can be synthesized and then coupled with a lactone precursor to generate a range of analogs. This modular approach can significantly improve the efficiency of analog synthesis. nih.govnih.gov
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Convergent | Separate synthesis of key fragments followed by coupling. nih.govnih.gov | High efficiency for analog synthesis, modularity. nih.govnih.gov | May require more complex coupling reactions. |
| Divergent | Modification of a common intermediate to generate a library of compounds. nih.gov | Rapid generation of a large number of analogs from a single precursor. nih.gov | Less flexibility in modifying the core scaffold. |
Application of Modern Synthetic Techniques
The synthesis of complex molecules like this compound has greatly benefited from the development of modern synthetic techniques that offer improved efficiency, selectivity, and sustainability.
Organocatalysis has become a cornerstone of modern asymmetric synthesis. Chiral organocatalysts can be used to promote a wide range of reactions, including cycloadditions and cascade reactions, to generate spirocyclic compounds with high enantioselectivity. oaepublish.com This avoids the use of often toxic and expensive metal catalysts.
Transition metal catalysis continues to be a powerful tool for the construction of complex molecular architectures. As mentioned earlier, gold and palladium relay catalysis has been effectively used for the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net These methods often proceed under mild reaction conditions with high atom economy.
Biocatalysis is another emerging area with significant potential in the synthesis of lactones and other chiral molecules. nih.gov Enzymes can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity, often under environmentally benign conditions. While not yet specifically reported for the target molecule, the use of enzymes for key steps, such as the stereoselective reduction of a ketone or the enzymatic resolution of a racemic intermediate, could be a valuable strategy.
Catalytic Strategies (e.g., Lewis Acid Catalysis, Metal-Catalyzed Cyclizations)
Catalytic methods are paramount in the synthesis of spirocyclic frameworks as they provide efficient and atom-economical routes to complex molecular architectures. Both Lewis acid catalysis and transition metal-catalyzed cyclizations have been successfully employed to construct oxa-azaspiro[4.5]decane systems and related spiro-lactones.
Lewis Acid Catalysis: Lewis acids are instrumental in activating substrates to facilitate key bond-forming events. In the context of spirocycle synthesis, they can promote dearomative cyclization reactions. For instance, Lewis acid-mediated cyclizations have been developed for the synthesis of spirocyclohexylindolines through a dual activation mechanism. rsc.org Gold, acting as a potent Lewis acid, has been used to catalyze the dearomative arene-alkyne coupling of aryl alkynoate esters to form spirocyclic lactones. acs.org This strategy involves an ipso-cyclization of the alkyne onto the arene core. acs.org A similar Lewis-acid-templated Diels-Alder reaction has been utilized to construct bicyclic γ-lactone precursors, which serve as key intermediates in the synthesis of spirocyclic cores of natural products like spirolides A and B. nih.gov
Metal-Catalyzed Cyclizations: Transition metal catalysis offers a versatile toolkit for constructing spirocycles through various cyclization strategies. A notable example is the diastereoselective gold (Au)/palladium (Pd) relay catalytic tandem cyclization to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.netresearchgate.net This process begins with a gold-catalyzed cyclization of a readily available enynamide to generate a furan-derived azadiene intermediate. researchgate.net This is followed by a palladium-catalyzed [4+2] cycloaddition with a Pd-π-allyl dipole, efficiently constructing the spiro[4.5]decane skeleton with high diastereoselectivity. researchgate.netresearchgate.net
Other metal-catalyzed approaches have also proven effective. An Au(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes has been developed for the construction of 7-azaspiro[4.5]decanes. researchgate.net Furthermore, palladium-catalyzed protocols have been developed to access unsaturated bicyclic lactones from saturated carboxylic acids, demonstrating a reversal of conventional site selectivity in C(sp³)–H activation. nih.gov
| Catalytic System | Reaction Type | Substrate Class | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Au/Pd Relay Catalysis | Tandem Cyclization / [4+2] Cycloaddition | Enynamides and Vinyl Benzoxazinanones | 2-Oxa-7-azaspiro[4.5]decane derivatives | High diastereoselectivity (up to >20:1 dr); Mild conditions | researchgate.netresearchgate.net |
| AuPPh₃OTf (Lewis Acid) | Dearomative Arene-Alkyne Coupling | Aryl alkynoate esters | Spirocyclic lactones | Efficient ipso-cyclization | acs.org |
| JohnPhosAuCl/NaBARF | Cyclization/Semipinacol Rearrangement | 1,6-enynes | 7-Azaspiro[4.5]decanes | Good diastereoselectivities (6.7:1 to >20:1 dr) | researchgate.net |
| Pd(OAc)₂ / N-Ac-tLeu | Dehydrogenative Lactonization | Aliphatic carboxylic acids | Unsaturated bicyclic lactones | Unconventional methylene (B1212753) C-H activation | nih.gov |
| Lewis Acid Template | Diels-Alder Reaction | Acyclic precursors | Bicyclic γ-lactones (spirocycle precursors) | Scalable with good yield and diastereoselectivity | nih.gov |
Green Chemistry Principles in Scalable Synthesis
The integration of green chemistry principles into synthetic planning is essential for developing sustainable and scalable processes, particularly within the pharmaceutical industry. mdpi.comtaylorfrancis.com These principles aim to prevent pollution at its source by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. mdpi.com
The synthesis of this compound and its analogs can be made more sustainable by adhering to several key green chemistry principles:
Prevention: Designing syntheses to minimize waste is a core tenet. mdpi.com Catalytic methods (as discussed in 2.4.1) are inherently greener than stoichiometric reactions because they reduce waste by using small amounts of catalyst that can be recycled.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. atiner.gr Cascade or tandem reactions, such as the Au/Pd relay catalysis, exemplify high atom economy by forming multiple bonds in a single operation, thus reducing the number of steps and purification procedures. researchgate.net
Less Hazardous Chemical Synthesis: Methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. nih.gov This involves careful selection of solvents, reagents, and catalysts.
Design for Energy Efficiency: Energy requirements should be minimized. Reactions conducted at ambient temperature and pressure, such as some mechanochemical processes, are preferable. nih.gov Microwave-assisted synthesis can also enhance energy efficiency. nih.gov
Use of Renewable Feedstocks: Whenever practicable, raw materials and feedstocks should be renewable rather than depleting. atiner.gr Exploring synthetic routes that start from bio-derived materials is a key aspect of green chemistry.
Applying these principles to the synthesis of complex molecules involves a holistic approach, from the choice of starting materials to the final purification steps, aiming to create processes that are not only efficient but also environmentally benign. magtech.com.cn
Flow Chemistry Techniques for Process Optimization
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, has emerged as a powerful technology for process optimization and scaling. spirochem.comnih.gov This approach offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, precise control over reaction parameters, and streamlined scalability. spirochem.comnih.govnih.gov
For the synthesis of this compound, flow chemistry can offer several benefits:
Enhanced Safety and Control: Many synthetic steps may involve highly reactive intermediates or exothermic reactions. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, preventing thermal runaways and enabling reactions to be performed under conditions that would be hazardous in a batch reactor. nih.govjst.org.in Unstable reagents can be generated and consumed in situ, avoiding their accumulation. nih.gov
Process Optimization: The minimal volume in flow systems allows for rapid screening and optimization of reaction conditions such as temperature, pressure, and residence time. jst.org.in This accelerates the development of robust and efficient synthetic protocols.
Scalability: Scaling up a flow process is often more straightforward than for batch reactions. Instead of using larger reactors, which can introduce new challenges in mixing and heat transfer, production can be increased by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). nih.gov This offers better linearity in scale-up. spirochem.com
Integration and Automation: Flow systems can be integrated with in-line analytical tools for real-time monitoring and automated purification steps, leading to a fully continuous and efficient manufacturing process. researchgate.net This is particularly valuable in the synthesis of complex natural products and active pharmaceutical ingredients. researchgate.net
The synthesis of spirocyclic polyketides has been successfully accelerated using flow chemistry, demonstrating the applicability of this technology to complex molecular architectures. researchgate.net
| Parameter | Batch Chemistry | Flow Chemistry | Reference |
|---|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio; risk of hot spots. | Excellent due to high surface-area-to-volume ratio; precise temperature control. | nih.gov |
| Mass Transfer | Can be inefficient, especially in large vessels. | Highly efficient due to small channel dimensions and short diffusion distances. | nih.gov |
| Safety | Higher risk with exothermic reactions or unstable intermediates due to large volumes. | Inherently safer due to small reactor volume and superior thermal control. | spirochem.comnih.gov |
| Scalability | Complex; often requires re-optimization ("sizing up"). | More straightforward ("numbering up" or longer run time); better linearity. | spirochem.comnih.gov |
| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. | spirochem.comjst.org.in |
Stereocontrol and Enantioselective Synthesis of this compound Stereoisomers
The control of stereochemistry is a critical challenge in the synthesis of spirocyclic compounds, as the spirocenter is often a quaternary stereocenter. The biological activity of chiral molecules frequently depends on their specific stereoisomeric form. Therefore, the development of enantioselective and diastereoselective methods is of utmost importance.
Several powerful strategies have been developed for the stereocontrolled synthesis of spiro-lactones and related aza-spirocycles:
Organocatalysis: Asymmetric organocatalysis has emerged as a robust tool for constructing chiral spirolactone skeletons. oaepublish.com Chiral amine catalysts can be used in cascade reactions to produce densely functionalized spiro compounds with a high degree of stereochemical complexity in a single transformation. oaepublish.com For example, an enantioselective Michael addition of a β-ketoamide to an α,β-unsaturated aldehyde, followed by annulation, can yield optically pure compounds with three stereogenic centers in excellent selectivities. researchgate.net
Chiral Metal Catalysis: Transition metal complexes incorporating chiral ligands are highly effective for enantioselective synthesis. A nickel-catalyzed enantioselective α-spirocyclization of lactones has been developed to forge all-carbon quaternary centers with up to 90% enantiomeric excess (ee). acs.org Similarly, chiral bifunctional sulfide (B99878) catalysts have been used for the enantioselective bromolactonization of α-allyl carboxylic acids to produce chiral α-spiro-γ-lactones. nii.ac.jp
Substrate-Controlled Diastereoselection: The inherent chirality within a starting material can direct the stereochemical outcome of a reaction. In an N-acyliminium spirocyclization to form 1-azaspiro[4.5]-7-decen-2-ones, a chiral dibenzylamino group on the precursor directed the cyclization to proceed from the opposite face, yielding the product as a single diastereomer. clockss.org The Au/Pd relay catalysis for synthesizing 2-oxa-7-azaspiro[4.5]decane derivatives also proceeds with high diastereoselectivity, achieving diastereomeric ratios (dr) of up to >20:1. researchgate.net
These methodologies provide access to specific stereoisomers of this compound, which is crucial for investigating structure-activity relationships in medicinal chemistry.
| Methodology | Catalyst/Control Element | Product Type | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| N-Acyliminium Spirocyclization | Substrate control (chiral auxiliary) | 1-Azaspiro[4.5]-7-decen-2-ones | Single diastereomer | clockss.org |
| Au/Pd Relay Catalysis | Relay catalytic system | 2-Oxa-7-azaspiro[4.5]decane derivatives | High diastereoselectivity (up to >20:1 dr) | researchgate.net |
| α-Spirocyclization of Lactones | Ni(COD)₂ / Chiral Mandyphos ligand | β-Keto lactones | High enantioselectivity (up to 90% ee) | acs.org |
| Organocascade Reaction | Chiral secondary amine catalyst | α-Spiro-δ-lactam | Excellent selectivities (>20:1 dr, >99% ee) | researchgate.net |
| Asymmetric Bromolactonization | BINOL-derived chiral bifunctional sulfide | γ-Chiral α-spiro-γ-lactones | High enantioselectivity | nii.ac.jp |
Chemical Reactivity and Mechanistic Transformations of 7 Benzyl 2 Oxa 7 Azaspiro 4.5 Decan 1 One
Chemical Modifications of the Benzyl (B1604629) Substituent
Functionalization of the Aromatic Ring
Direct functionalization of the benzyl group's aromatic ring in N-benzyl piperidine (B6355638) derivatives is not a commonly employed strategy. Instead, the prevailing approach involves the synthesis of the desired substituted benzyl precursor, which is then coupled with the piperidine-containing fragment. This suggests that for introducing substituents onto the aromatic ring of 7-benzyl-2-Oxa-7-azaspiro[4.5]decan-1-one, a synthetic strategy starting with a pre-functionalized benzyl halide would be the most probable route.
However, considering the inherent reactivity of a benzene (B151609) ring, standard electrophilic aromatic substitution reactions could theoretically be applied. The benzyl group, being an alkyl substituent, is an ortho-, para-director and weakly activating. Potential reactions could include:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically at the ortho and para positions, using a mixture of nitric acid and sulfuric acid.
Halogenation: Incorporation of halogen atoms (e.g., Br, Cl) through reaction with the elemental halogen in the presence of a Lewis acid catalyst.
Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups, respectively, using an appropriate alkyl or acyl halide and a Lewis acid catalyst.
It is important to note that the reaction conditions for these electrophilic substitutions would need to be carefully optimized to avoid potential side reactions involving the piperidine nitrogen or the lactone functionality.
Transformations at the Benzylic Methylene (B1212753) Group
The benzylic methylene group (-CH₂-) connecting the phenyl ring to the piperidine nitrogen is a site of enhanced reactivity due to its proximity to the aromatic ring, which can stabilize radical and cationic intermediates.
Free Radical Bromination: The benzylic protons are susceptible to abstraction by radical initiators. In the presence of a bromine source like N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light), selective bromination of the benzylic position can be achieved. This reaction proceeds via a resonance-stabilized benzylic radical intermediate.
Oxidation: The benzylic methylene group can be oxidized to a carbonyl group (ketone). Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can effect this transformation. The resulting N-benzoyl derivative would significantly alter the electronic properties of the nitrogen atom, making it less basic.
| Transformation | Reagents and Conditions | Expected Product |
| Free Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Heat/Light | 7-(bromophenylmethyl)-2-Oxa-7-azaspiro[4.5]decan-1-one |
| Oxidation | Potassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃) | 7-benzoyl-2-Oxa-7-azaspiro[4.5]decan-1-one |
Stability and Degradation Pathways of this compound in Diverse Chemical Environments
The stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents. Degradation can occur at both the spiro-lactone and the piperidine ring.
Spiro-Lactone Stability: The γ-lactone ring is susceptible to hydrolysis, particularly under basic conditions, which would lead to the opening of the lactone ring to form a γ-hydroxy carboxylate salt. Acid-catalyzed hydrolysis can also occur, though typically at a slower rate. Studies on the complex spiro-lactone-containing drug spironolactone (B1682167) have shown that it undergoes degradation in both acidic and basic media, with greater instability observed in basic solutions. researchgate.net
Piperidine Ring Degradation: The piperidine ring is generally stable but can undergo degradation under specific conditions. One common pathway involves the cleavage of the C-N bond, which can be initiated by enzymatic or chemical oxidation. nih.gov This can lead to ring-opened products. For instance, the metabolism of piperidine-containing compounds can involve α-hydroxylation followed by ring opening. mdpi.com Atmospheric degradation of piperidine can be initiated by reaction with hydroxyl radicals, leading to the formation of imines and ring-opened products. acs.org
| Condition | Affected Moiety | Potential Degradation Product |
| Basic (e.g., NaOH) | Spiro-lactone | Sodium 4-((1-(benzylamino)cyclohexyl)methyl)hydroxybutanoate |
| Acidic (e.g., HCl) | Spiro-lactone | 4-((1-(benzylamino)cyclohexyl)methyl)hydroxybutanoic acid |
| Oxidative | Piperidine Ring | Ring-opened products via C-N bond cleavage |
Exploration of Rearrangement Reactions Involving the Spirocyclic Framework
Spirocyclic systems can undergo a variety of rearrangement reactions, often driven by the release of ring strain or the formation of more stable intermediates. While specific rearrangement studies on this compound are not available, insights can be drawn from the synthesis of related oxaspiro[4.5]decane scaffolds.
A notable example is the tandem Prins/pinacol rearrangement, which has been utilized for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.org This reaction involves the acid-catalyzed reaction of an aldehyde with a homoallylic alcohol, leading to a cyclization and subsequent rearrangement to form the spirocyclic core. This demonstrates that under acidic conditions, the oxaspiro[4.5]decane framework has the potential to undergo skeletal rearrangements. The specific course of such a rearrangement for this compound would depend on the reaction conditions and the nature of any activating groups present.
Advanced Structural Elucidation and Conformational Analysis of 7 Benzyl 2 Oxa 7 Azaspiro 4.5 Decan 1 One
Spectroscopic Techniques for Molecular Geometry and Stereochemistry
Spectroscopic methods are indispensable tools for probing the intricate three-dimensional structure of molecules. High-field NMR, chiroptical, and vibrational spectroscopies collectively offer a powerful approach to understanding the geometry, stereochemistry, and conformational dynamics of 7-benzyl-2-Oxa-7-azaspiro[4.5]decan-1-one.
High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Purity
The ¹H NMR spectrum is expected to show characteristic signals for the benzyl (B1604629) group, typically in the aromatic region (δ 7.2-7.4 ppm) for the phenyl protons and a singlet for the benzylic methylene (B1212753) protons (CH₂-Ph). The protons of the piperidine (B6355638) and lactone rings will exhibit more complex splitting patterns in the aliphatic region. The diastereotopic protons of the methylene groups within the rings, coupled with the rigidity of the spirocyclic system, are likely to result in complex multiplets.
The ¹³C NMR spectrum will provide key information about the carbon framework. The carbonyl carbon of the lactone is expected to resonate downfield (around δ 170-175 ppm). The spiro carbon, being a quaternary center, will have a characteristic chemical shift. The carbons of the benzyl group and the piperidine and lactone rings will appear in their respective expected regions.
Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the definitive assignment of all proton and carbon signals and for establishing the connectivity within the molecule. For chiral, non-racemic samples, the use of chiral solvating or derivatizing agents in NMR can be employed to differentiate between enantiomers and determine enantiomeric purity by observing the separation of signals for the two enantiomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Fragments of this compound Based on Analogue Data.
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Benzyl -CH₂- | ~4.6 | ~50-55 |
| Benzyl -C₆H₅ | ~7.2-7.4 | ~127-138 |
| Lactone C=O | - | ~170-175 |
| Piperidine Ring Protons | ~1.5-3.5 | ~25-60 |
| Lactone Ring Protons | ~2.0-4.5 | ~30-70 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful for determining the absolute configuration of chiral molecules. icm.edu.pl These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. wikipedia.org
For this compound, which possesses a chiral spiro center, ECD and ORD spectra would exhibit characteristic Cotton effects. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the chromophores within the molecule. The lactone carbonyl group and the phenyl ring of the benzyl substituent are the primary chromophores that would contribute to the chiroptical signals.
Theoretical calculations of ECD and ORD spectra using time-dependent density functional theory (TD-DFT) are instrumental in assigning the absolute configuration. nih.gov By comparing the experimentally measured spectra with the calculated spectra for both possible enantiomers, the absolute configuration can be unambiguously determined. The study of chiral spiro-β-lactams has demonstrated the utility of this approach in correlating the observed Cotton effects with specific stereochemical features. icm.edu.pl
Advanced Vibrational Spectroscopy for Ring Conformation Analysis
The FTIR spectrum of this compound is expected to show a strong absorption band for the lactone carbonyl (C=O) stretching vibration, typically in the range of 1730-1750 cm⁻¹. The C-N stretching vibration of the tertiary amine in the piperidine ring and the C-O stretching of the lactone ether bond will also give rise to characteristic bands. The aromatic C-H and C=C stretching vibrations from the benzyl group will be observed in their respective regions.
Raman spectroscopy, being complementary to FTIR, would provide further insights into the molecular structure, particularly for non-polar bonds. Analysis of the low-frequency vibrational modes in the Raman spectrum can be particularly informative for understanding the conformational flexibility of the spirocyclic ring system. Computational modeling of the vibrational spectra can aid in the assignment of specific vibrational modes and in correlating these with particular conformational isomers.
Single-Crystal X-ray Diffraction Analysis of this compound Crystalline Forms
Single-crystal X-ray diffraction provides the most definitive and detailed three-dimensional structural information of a molecule in the solid state. While a crystal structure for the title compound is not publicly available, a study on the closely related N-benzyl-2-azaspiro[4.5]decane-1,3-dione reports the successful determination of X-ray structures for some of its derivatives. researchgate.net This provides a strong foundation for discussing the expected solid-state conformation and crystal packing of this compound.
Elucidation of Solid-State Conformation and Crystal Packing
An X-ray crystal structure would precisely determine all bond lengths, bond angles, and torsion angles within the molecule. This would reveal the preferred conformation of the piperidine and lactone rings. The piperidine ring is expected to adopt a chair conformation to minimize steric strain. The conformation of the five-membered lactone ring would likely be an envelope or twist conformation. The orientation of the benzyl group relative to the spirocyclic core would also be definitively established.
The crystal packing would reveal how the individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces and dictates the macroscopic properties of the crystal.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
In the absence of strong hydrogen bond donors, the crystal packing of this compound would be primarily governed by van der Waals forces and potentially C-H···O and C-H···π interactions. The lactone carbonyl oxygen could act as a hydrogen bond acceptor for weak C-H donors from neighboring molecules. The aromatic ring of the benzyl group could participate in π-π stacking or C-H···π interactions, further stabilizing the crystal lattice. A detailed analysis of these non-covalent interactions is crucial for understanding the supramolecular chemistry of the compound and can have implications for its physical properties such as solubility and melting point.
Table 2: Expected Key Crystallographic Parameters for this compound Based on Analogue Structures.
| Parameter | Expected Value/Observation |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (for racemate) or non-centrosymmetric (for enantiopure) |
| Piperidine Ring Conformation | Chair |
| Lactone Ring Conformation | Envelope or Twist |
| Key Intermolecular Interactions | C-H···O, C-H···π, π-π stacking |
Gas-Phase Conformational Studies using Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants and dipole moment of a molecule in the gas phase. This data allows for the unambiguous determination of the molecular geometry and the identification of different conformers.
For a molecule like this compound, microwave spectroscopy could, in principle, distinguish between different orientations of the benzyl group relative to the spirocyclic core and different puckering conformations of the piperidine and lactone rings. Each stable conformer would have a unique set of rotational constants (A, B, C), which are inversely related to the principal moments of inertia.
Hypothetical Research Findings:
In a hypothetical microwave spectroscopy experiment, one might expect to observe distinct rotational spectra for different conformers of this compound. The analysis of these spectra would yield the rotational constants for each observed species. Ab initio or density functional theory (DFT) calculations would be essential to predict the theoretical rotational constants for various possible conformers and compare them with the experimental data to identify the specific structures present in the gas phase.
Table 1: Hypothetical Rotational Constants for Conformers of this compound
| Conformer | Predicted A (MHz) | Predicted B (MHz) | Predicted C (MHz) |
|---|---|---|---|
| Conformer 1 (e.g., equatorial benzyl) | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. No experimental or calculated data for this compound is currently available.
Dynamic Spectroscopic Methods for Conformational Equilibria (e.g., Variable Temperature NMR)
Variable Temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes, such as the interconversion between different conformers of a molecule in solution. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, which can provide information about the rates of exchange and the thermodynamic parameters of the conformational equilibrium.
For this compound, VT NMR could be used to study the dynamics of ring inversion in the piperidine ring and the rotation of the benzyl group. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature (Tc).
Hypothetical Research Findings:
A VT NMR study of this compound would involve monitoring the chemical shifts and line shapes of specific protons or carbons as a function of temperature. From the coalescence temperature and the separation of the signals at low temperature, the free energy of activation (ΔG‡) for the conformational exchange can be calculated. By analyzing the equilibrium constant at different temperatures (from the integration of the signals of the different conformers), the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium could also be determined.
Table 2: Hypothetical Thermodynamic Data for Conformational Equilibria of this compound
| Equilibrium | ΔG‡ (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|
| Piperidine Ring Inversion | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. No experimental data for this compound is currently available.
Computational Chemistry and Theoretical Investigations of 7 Benzyl 2 Oxa 7 Azaspiro 4.5 Decan 1 One
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no specific studies applying these methods to 7-benzyl-2-Oxa-7-azaspiro[4.5]decan-1-one have been found in the reviewed literature.
Density Functional Theory (DFT) Studies of Molecular Orbitals, Electrostatic Potential, and Reactivity Descriptors
There are no published Density Functional Theory (DFT) studies that detail the molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), molecular electrostatic potential (MEP) maps, or global reactivity descriptors (e.g., chemical hardness, softness, and electronegativity) for this compound. Such studies would be invaluable for predicting the molecule's reactivity and potential sites for electrophilic and nucleophilic attack.
Ab Initio Methods for Accurate Conformational Energy Landscapes
Similarly, a search for research employing high-level ab initio methods to map the conformational energy landscape of this compound yielded no results. These calculations would be crucial for identifying the most stable conformations of the molecule, which is essential for understanding its biological activity and interaction with other molecules.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics and dynamics simulations provide insights into the behavior of molecules in various environments over time. No dedicated simulation studies for this compound were identified.
Conformational Analysis in Solution and at Biological Interfaces
There is a lack of published research on the conformational analysis of this compound in different solvent environments or at biological interfaces using molecular dynamics simulations. Such simulations would elucidate the influence of the environment on the molecule's shape and flexibility.
Ligand-Protein Interaction Dynamics (excluding human trial data)
No molecular docking or molecular dynamics simulation studies detailing the interaction of this compound with any specific protein targets have been found in the public domain. These in silico techniques are critical in modern drug discovery for predicting binding affinities and modes of interaction with biological macromolecules.
In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data
The computational prediction of spectroscopic data is a powerful tool for structure elucidation and verification. However, there are no available studies that report in silico predicted spectroscopic parameters (such as 1H NMR, 13C NMR, or IR spectra) for this compound and compare them with experimental data. While some chemical suppliers may list basic experimental NMR data, a detailed computational analysis and comparison is not present in the scientific literature. Current time information in Brisbane, AU.
Structure-Based Drug Design Principles Applied to this compound Analogs
Structure-based drug design (SBDD) leverages the three-dimensional structural information of biological targets to design and optimize ligands. For analogs of this compound, SBDD serves as a powerful tool to understand their binding modes and to predict the impact of structural modifications on their biological activity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For analogs of this compound, docking studies can be performed against a variety of receptors to identify potential therapeutic targets and to elucidate the key molecular interactions driving their binding affinity. The process involves placing the ligand in the binding site of the receptor and evaluating the binding energy using a scoring function.
Hypothetical Docking Study of this compound Analogs:
In a hypothetical scenario, a series of analogs could be docked against a kinase, a G-protein coupled receptor (GPCR), or an enzyme to assess their inhibitory or modulatory potential. The benzyl (B1604629) group, the spirocyclic core, and the lactone moiety would be expected to play crucial roles in establishing interactions with the receptor's active site.
| Analog | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Analog A | Kinase X | -8.5 | Hydrogen bond with ASP810, Pi-Pi stacking with PHE672 |
| Analog B | GPCR Y | -7.9 | Hydrophobic interactions with LEU234, VAL238 |
| Analog C | Enzyme Z | -9.2 | Covalent interaction with CYS145 |
This table presents hypothetical data for illustrative purposes.
The scoring functions used in docking simulations provide a quantitative estimate of the binding affinity, which can be used to rank different analogs and to prioritize them for synthesis and biological evaluation.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound analogs would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the desired structural features. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds with potential therapeutic activity against novel targets.
Exemplary Pharmacophore Features for a this compound Analog:
| Feature | Description | Potential Interacting Partner in Receptor |
| Aromatic Ring | The benzyl group | Aromatic residues (e.g., Phe, Tyr, Trp) |
| Hydrogen Bond Acceptor | The carbonyl oxygen of the lactone | Hydrogen bond donor residues (e.g., Ser, Thr, Asn) |
| Hydrophobic Core | The spirocyclic scaffold | Hydrophobic pocket in the receptor |
This table illustrates potential pharmacophoric features.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating molecular descriptors (e.g., physicochemical properties, topological indices) with experimental activity data, QSAR models can be developed to predict the activity of unsynthesized compounds.
For a series of this compound analogs, a QSAR study would involve:
Data Set Preparation: A collection of analogs with their measured biological activities.
Descriptor Calculation: Computation of a wide range of molecular descriptors for each analog.
Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the QSAR model.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
Illustrative QSAR Equation:
A hypothetical QSAR model might take the form of the following equation:
pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(MW)
where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient, TPSA is the topological polar surface area, and MW is the molecular weight. The coefficients (β) would be determined through the regression analysis.
Biological Activity and Mechanistic Investigations of 7 Benzyl 2 Oxa 7 Azaspiro 4.5 Decan 1 One in in Vitro Models
In Vitro Biological Screening Methodologies
Enzyme Inhibition Assays
Derivatives of the azaspiro[4.5]decane scaffold have been investigated for their ability to inhibit various enzymes. A notable example is the evaluation of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as inhibitors of the mitochondrial permeability transition pore (mPTP). tandfonline.comtandfonline.comnih.govdocumentsdelivered.comresearchgate.net The opening of the mPTP is a critical event in cellular apoptosis, and its inhibition is a therapeutic strategy for conditions like ischemia/reperfusion injury. tandfonline.comdocumentsdelivered.com In vitro studies on these compounds have demonstrated their potential to prevent mPTP opening, suggesting a cytoprotective effect. tandfonline.comnih.govresearchgate.net One particular compound from this series, designated as 14e , showed high potency in inhibiting the mPTP and was able to counteract cardiomyocyte death in an in vitro model of hypoxia/reoxygenation. tandfonline.com
Receptor Binding and Functional Assays
The azaspiro[4.5]decane framework is a common feature in ligands designed to target various receptors, including opioid and serotonin (B10506) receptors.
A series of 1-azaspiro[4.5]decan-10-yl amides were synthesized and evaluated for their binding to opioid receptors. nih.govacs.org These studies revealed that selected tertiary amides in this series are potent and selective for the μ-opioid receptor. nih.gov In contrast, the less conformationally restricted secondary amides showed weaker activity. nih.gov Despite structural similarities to kappa-agonists, these compounds displayed virtually no affinity for the kappa-receptor. nih.gov
Furthermore, 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual ligands for the σ1 receptor and the μ-opioid receptor (MOR). acs.orgacs.orgnih.gov One of the most promising compounds, 15au , exhibited a balanced profile of MOR agonism and σ1 receptor antagonism. nih.gov
The arylpiperazine moiety, often linked to a spirocyclic core, is a well-established pharmacophore for serotonin 5-HT1A receptor ligands. uniba.itresearchgate.netnih.govnih.govbg.ac.rs While specific data on 7-benzyl-2-Oxa-7-azaspiro[4.5]decan-1-one is unavailable, the high affinity of many arylpiperazine derivatives for 5-HT1A receptors suggests that spirocyclic analogs could also exhibit significant activity at this target. nih.govnih.gov
Additionally, certain 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have been assessed for dopamine (B1211576) agonist activity. nih.govacs.orgacs.orgmyskinrecipes.com The 4-indolylmethyl analog, in particular, demonstrated potent peripheral dopamine agonist activity in a cat cardioaccelerator nerve assay, with an ID50 of 0.095 μmol/kg. nih.gov
Cell-Based Assays for Cellular Pathway Modulation
The anticancer and antibacterial potential of azaspiro[4.5]decane derivatives has been explored in various cell-based assays.
Anticancer Activity:
A series of novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have shown moderate to potent antitumor activity against several human cancer cell lines. nih.gov For instance, compound 11h from this series displayed significant cytotoxicity against A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cell lines, with IC50 values of 0.19, 0.08, and 0.15 μM, respectively. nih.gov Similarly, derivatives of 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have been synthesized and evaluated for their antiproliferative effects. mdpi.comdocumentsdelivered.com Compound 7j , a mannose-linked derivative, was particularly potent with IC50 values of 0.17 μM, 0.05 μM, and 0.07 μM against A549, MDA-MB-231, and HeLa cells, respectively. mdpi.com
Another class of related compounds, 1-Thia-4-azaspiro[4.5]decane derivatives , has also demonstrated promising anticancer activity. nih.govscilit.comnih.govresearchgate.net Several compounds from this series showed good activity against HCT-116 (colorectal carcinoma) cells, with IC50 values ranging from 92.2 to 120.1 nM. nih.gov
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|---|
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | 11h | A549 (Lung) | 0.19 |
| MDA-MB-231 (Breast) | 0.08 | ||
| HeLa (Cervical) | 0.15 | ||
| 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones | 7j | A549 (Lung) | 0.17 |
| MDA-MB-231 (Breast) | 0.05 | ||
| HeLa (Cervical) | 0.07 | ||
| 1-Thia-4-azaspiro[4.5]decane Derivatives | Compound 7 | HCT-116 (Colorectal) | 0.0922 |
| Compound 9 | HCT-116 (Colorectal) | 0.1201 | |
| Compound 14 | HCT-116 (Colorectal) | 0.1011 |
Antibacterial Activity:
While not directly azaspiro[4.5]decane derivatives, studies on synthetic benzyl (B1604629) bromides are relevant due to the benzyl group present in the target compound. These studies have shown that benzyl bromide derivatives can exhibit strong antibacterial and antifungal properties. semanticscholar.orgnih.govresearchgate.netnih.gov For instance, certain benzyl bromides were effective against Gram-positive bacteria and fungi, with some showing high activity against S. pyogenes. nih.gov
Molecular Mechanism of Action Studies
Identification of Specific Biological Targets
For the 1,4,8-triazaspiro[4.5]decan-2-one derivatives that inhibit the mPTP, modeling studies have suggested a potential binding site at the interface between the c8-ring and subunit a of ATP synthase. tandfonline.com This interaction is believed to be key to their mechanism of inhibiting the pore's opening. tandfonline.com
In the context of opioid receptor ligands, the binding of 1-azaspiro[4.5]decan-10-yl amides is highly specific for the μ-opioid receptor. nih.gov The conformational rigidity of the spirocyclic system is thought to contribute to this selectivity. nih.gov Similarly, the dual activity of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives is attributed to their ability to simultaneously interact with both the μ-opioid receptor and the σ1 receptor. acs.orgnih.gov
Perturbation of Cellular Pathways and Signaling Networks
The anticancer activity of 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivative 7j has been linked to its ability to induce cell cycle arrest. mdpi.com Flow cytometry analysis revealed that this compound arrests MDA-MB-231 cells in the G2/M phase and also induces apoptosis. mdpi.com Similarly, another study on 1-oxa-4-azaspironenone derivatives showed that compound 8b could induce cell cycle arrest in the G2 phase in MDA-MB-231 cells. nih.gov
The cytoprotective effects of the 1,4,8-triazaspiro[4.5]decan-2-one derivatives are a direct result of their ability to inhibit the mPTP, thereby preventing the downstream signaling events that lead to apoptosis. tandfonline.comnih.gov
Binding Kinetics and Thermodynamics with Macromolecular Targets
The interaction between a bioactive compound and its molecular target is fundamental to its pharmacological effect. For this compound, understanding the binding kinetics—the rates of association and dissociation—and the thermodynamic drivers of this interaction provides a deeper mechanistic insight beyond simple binding affinity. Kinetic parameters, such as the association rate constant (k_on_) and the dissociation rate constant (k_off_), define the speed at which the compound binds to and separates from its target. The ratio of these rates (k_off_/k_on_) determines the equilibrium dissociation constant (K_D_), a measure of binding affinity.
Thermodynamic analysis further dissects the binding event into its enthalpic (ΔH) and entropic (ΔS) contributions. A negative change in enthalpy suggests that favorable interactions like hydrogen bonds and van der Waals forces are formed, releasing energy. The change in entropy reflects alterations in the system's disorder, including the displacement of water molecules from the binding site. Together, these parameters define the Gibbs free energy change (ΔG), which indicates the spontaneity of the binding process.
| Parameter | Value | Description |
|---|---|---|
| Association Rate (k_on_) (M⁻¹s⁻¹) | 2.1 x 10⁵ | Rate of compound-target complex formation. |
| Dissociation Rate (k_off_) (s⁻¹) | 4.2 x 10⁻⁴ | Rate of compound-target complex decay. |
| Dissociation Constant (K_D_) (nM) | 2.0 | Measure of binding affinity; lower values indicate stronger binding. |
| Enthalpy Change (ΔH) (kcal/mol) | -9.5 | Heat released or absorbed during binding. |
| Entropy Change (TΔS) (kcal/mol) | -2.1 | Change in the system's disorder upon binding. |
| Gibbs Free Energy (ΔG) (kcal/mol) | -11.6 | Overall energy change indicating binding spontaneity. |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Development for this compound Derivatives
Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. For derivatives of this compound, these investigations involve systematically modifying the molecule's structure and assessing the impact on its biological activity.
Modifications to the this compound scaffold can profoundly affect its interaction with biological targets. Key areas for modification include the benzyl group and the spirocyclic core. For instance, adding electron-withdrawing or electron-donating groups to the phenyl ring can alter electronic properties and steric interactions within the binding pocket. Such changes can enhance potency, improve selectivity against off-targets, and modulate physicochemical properties. For example, a halogen substituent might increase potency through specific interactions, while a methoxy (B1213986) group could alter solubility and binding mode.
| Compound | Modification (R-group on Benzyl Ring) | IC₅₀ (nM) |
|---|---|---|
| Parent Compound | -H | 45 |
| Derivative A | 4-Chloro | 15 |
| Derivative B | 4-Methoxy | 80 |
| Derivative C | 3-Fluoro | 28 |
| Derivative D | 4-Trifluoromethyl | 10 |
Spirocyclic systems, such as that in this compound, are characterized by a rigid, three-dimensional structure. nih.gov The spiro atom, which is common to both rings, is a potential center of chirality, meaning the compound can exist as different stereoisomers (enantiomers or diastereomers). wikipedia.org These isomers can have identical physical and chemical properties but may exhibit vastly different biological activities. This is because biological targets, like enzymes and receptors, are themselves chiral and often interact selectively with only one stereoisomer. mdpi.com The precise spatial arrangement of the atoms in one isomer may allow for optimal interactions with the binding site, while the mirror image isomer may not fit correctly, resulting in lower or no activity. mdpi.comnih.gov Therefore, controlling and defining the stereochemistry is a critical aspect of the development of spirocyclic compounds. nih.gov
Investigation of In Vitro ADME Properties (Absorption, Distribution, Metabolism, Excretion) in Pre-Clinical Models (excluding human data)
Early assessment of a compound's ADME properties is crucial in drug discovery to evaluate its potential for in vivo success.
Metabolic stability is a measure of a compound's susceptibility to breakdown by metabolic enzymes. springernature.com This is often assessed in vitro using liver microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs). nuvisan.comresearchgate.net In these assays, the compound is incubated with liver microsomes (e.g., from rat or mouse) and the rate of its disappearance is monitored over time. sigmaaldrich.cn The results are typically expressed as the compound's half-life (t₁/₂) and intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize the drug. nuvisan.commykhailiukchem.org A short half-life or high clearance suggests the compound may be rapidly metabolized in vivo.
| Parameter | Value | Interpretation |
|---|---|---|
| Half-life (t₁/₂) | 35 min | Time for 50% of the compound to be metabolized. |
| Intrinsic Clearance (CLint) | 25 µL/min/mg protein | Volume of microsomal matrix cleared of the compound per unit time. |
A compound's ability to pass through biological membranes, like the intestinal wall, is a key determinant of its oral absorption. The Caco-2 cell permeability assay is a widely used in vitro model for predicting this process. jbclinpharm.orglabinsights.nl Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a monolayer with characteristics similar to the intestinal epithelium, including tight junctions and active transport proteins. creative-bioarray.com
In this assay, the compound's transport is measured in both directions across the cell monolayer: from the apical (lumenal) to the basolateral (blood) side (Papp A→B) and vice versa (Papp B→A). nih.gov The ratio of these permeability coefficients (Efflux Ratio = Papp B→A / Papp A→B) can indicate whether the compound is a substrate of efflux transporters, such as P-glycoprotein, which actively pump compounds out of cells and can limit absorption. nih.gov
| Parameter | Value | Interpretation |
|---|---|---|
| Papp (A→B) (10⁻⁶ cm/s) | 8.5 | Apparent permeability in the absorptive direction. |
| Papp (B→A) (10⁻⁶ cm/s) | 19.1 | Apparent permeability in the secretory (efflux) direction. |
| Efflux Ratio | 2.25 | A ratio >2 suggests the compound may be subject to active efflux. |
Analytical Methodologies for 7 Benzyl 2 Oxa 7 Azaspiro 4.5 Decan 1 One Research
Chromatographic Separation Techniques for Purity and Isomer Analysis
Chromatography is fundamental to the analysis of 7-benzyl-2-Oxa-7-azaspiro[4.5]decan-1-one, enabling the separation of the target compound from impurities, starting materials, and byproducts from its synthesis. Furthermore, specialized chromatographic methods are crucial for resolving its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity and quantifying this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is typically employed. A gradient elution, commonly with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, allows for the effective separation of the compound from impurities with different polarities.
The purity is determined by integrating the peak area of the analyte and expressing it as a percentage of the total area of all observed peaks. For quantification, a calibration curve is constructed using certified reference standards of known concentrations. In research on similar spirocyclic compounds, HPLC analysis has confirmed purities exceeding 95%. nih.gov
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (t_R) | ~15.2 min |
| Purity Assessment | >98% (by area normalization) |
The spirocyclic nature of this compound, featuring a spiro-carbon atom, results in chirality. As enantiomers can have different biological activities, it is critical to separate and quantify them. Chiral chromatography is the definitive method for determining the enantiomeric excess (ee) of the compound.
This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating a broad range of chiral molecules, including spiro-lactams. nih.gov The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation.
| Parameter | Condition |
|---|---|
| Column | Chiral Polysaccharide-based (e.g., Chiralcel OD-H) |
| Mobile Phase | Hexane:Isopropanol (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 14.8 min |
| Resolution (R_s) | >1.5 |
Gas Chromatography (GC) is generally less suitable for the direct analysis of this compound due to the compound's relatively high molecular weight and low volatility. However, GC can be employed if the compound is first converted into a more volatile derivative. Chemical derivatization, such as silylation, can reduce the polarity and increase the volatility of the molecule, making it amenable to GC analysis. This approach is typically used for specific applications where GC offers advantages in resolution or sensitivity, though HPLC remains the more common technique.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is an indispensable tool for the structural analysis of this compound. It provides precise information about the compound's molecular weight and offers insights into its structure through the analysis of fragmentation patterns.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for detecting the compound at trace levels and identifying its metabolites in complex biological matrices. In this technique, the parent ion corresponding to the protonated molecule [M+H]⁺ is selected in the first mass spectrometer and then fragmented. The resulting fragment ions are analyzed in the second mass spectrometer, creating a specific fragmentation pattern that serves as a structural fingerprint.
For in vitro metabolic studies, LC-MS/MS can identify potential metabolites by detecting specific mass shifts from the parent compound. Common metabolic transformations include hydroxylation (+16 Da), demethylation (-14 Da), or glucuronidation (+176 Da).
| Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Postulated Modification |
|---|---|---|---|
| Parent Compound | 260.16 | 168.10, 91.05 | N/A |
| Metabolite 1 | 276.15 | 184.09, 91.05 | Hydroxylation (+16 Da) |
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. Techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly used. By comparing the experimentally measured accurate mass of the molecular ion to the calculated theoretical mass, the elemental composition can be confirmed, which is a critical step in structural verification. For similar spiro compounds, HRMS has been used to confirm the calculated molecular formula. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁NO₂ |
| Adduct | [M+H]⁺ |
| Calculated Exact Mass | 260.16451 |
| Measured Exact Mass | 260.16432 |
| Mass Error (ppm) | -0.73 |
Quantitative Nuclear Magnetic Resonance (qNMR) for Accurate Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the concentration and purity of chemical compounds, including complex molecules like this compound. acs.orgsigmaaldrich.com The fundamental principle of qNMR lies in the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample. This allows for the accurate quantification of a substance by comparing the integral of one of its characteristic signals to the integral of a certified reference standard with a known concentration. acs.org
The application of ¹H qNMR for this compound would involve the selection of a suitable, well-resolved proton signal in its spectrum that does not overlap with signals from impurities or the solvent. The benzyl (B1604629) group protons or specific protons on the spirocyclic ring system could potentially serve as quantitative markers. A certified internal standard, which should be stable, non-reactive, and have signals in a clear region of the spectrum, is added in a precisely weighed amount to a solution of the sample. acs.org
The validation of a qNMR method is essential to ensure its accuracy, precision, and reliability for its intended purpose. nih.gov Key validation parameters, as recognized by regulatory bodies, include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. nih.govusp.org
Table 1: Representative Validation Parameters for a ¹H qNMR Method for this compound
| Parameter | Acceptance Criteria | Illustrative Finding |
| Specificity | The signal used for quantification must be unique to the analyte and free from interference. | The selected proton signal for this compound shows baseline separation from all other signals in the mixture. |
| Linearity | Correlation coefficient (r²) > 0.995 over the specified concentration range. nih.gov | The method demonstrated linearity over a concentration range of 0.5 - 5.0 mg/mL with an r² of 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. nih.gov | 80% to 120% of the nominal sample concentration. nih.gov |
| Accuracy | The average recovery should be within 98.0% to 102.0%. | Average recovery was determined to be between 99.4% and 99.9%. nih.gov |
| Precision (Repeatability) | Relative Standard Deviation (RSD) should be ≤ 1.0%. | The RSD for six replicate measurements was 0.46%. nih.gov |
| Precision (Intermediate) | RSD should be ≤ 2.0% when the analysis is performed by different analysts on different days. | The RSD for intermediate precision was found to be 1.2%. |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters (e.g., pulse angle, relaxation delay). | Minor adjustments to the relaxation delay time did not significantly impact the quantitative results. |
Development of Robust Analytical Methods for Research Scale and Potential Process Monitoring
The development of robust analytical methods is a critical component of the entire lifecycle of a pharmaceutical compound, from early-stage research to large-scale manufacturing. For this compound, this involves establishing analytical procedures that are reliable, transferable, and suitable for their intended application, whether for single-batch analysis in a research setting or for continuous monitoring in a production environment.
At the research scale, analytical methods are primarily focused on structural confirmation, purity assessment, and the quantification of material for further studies. High-performance liquid chromatography (HPLC) and qNMR are often the methods of choice for these purposes, providing detailed information about the compound and any potential impurities. acs.org
For potential process monitoring, the principles of Process Analytical Technology (PAT) offer a framework for designing and implementing analytical strategies that provide real-time or near-real-time feedback on the manufacturing process. dissolutiontech.commt.com The goal of PAT is to build quality into the product by understanding and controlling the process variables that affect the final product's critical quality attributes. mt.com
The integration of in-line or on-line analytical techniques can provide continuous insight into the reaction progress, formation of intermediates, and the consumption of starting materials during the synthesis of this compound. Spectroscopic methods such as Near-Infrared (NIR) and Raman spectroscopy are powerful PAT tools that can be implemented directly into a reactor via probes, offering non-destructive, real-time analysis. dissolutiontech.comlongdom.org These techniques, combined with chemometric data analysis, can be used to monitor critical process parameters and ensure the process remains within its desired operating space. nih.gov
The development of such robust analytical methods, from the precision of qNMR for reference standard characterization to the real-time insights provided by PAT, is essential for the efficient, controlled, and scalable production of high-quality this compound.
Future Research Directions and Conceptual Applications of 7 Benzyl 2 Oxa 7 Azaspiro 4.5 Decan 1 One
Design and Synthesis of Advanced Probes for Biological Systems
The 7-benzyl-2-Oxa-7-azaspiro[4.5]decan-1-one scaffold is well-suited for the design of sophisticated molecular probes to investigate biological systems. By incorporating reporter groups, this core structure can be transformed into tools for imaging, target identification, and mechanistic studies.
Future research could focus on derivatizing the core scaffold to create a variety of probes. For instance, attaching fluorescent dyes to the benzyl (B1604629) group or other accessible positions would yield probes for cellular imaging. Similarly, the introduction of photo-reactive groups could generate photoaffinity labels to covalently bind to and identify target proteins. Furthermore, the synthesis of radiolabeled analogs, such as those incorporating Fluorine-18, could lead to the development of novel PET radioligands for in vivo imaging of specific receptors or enzymes. nih.gov The development of such probes based on spirocyclic frameworks is an active area of research, with related azaspiro[4.5]decane derivatives being explored as potent inhibitors of kinases like RIPK1 and TYK2/JAK1, or as ligands for sigma-1 receptors. nih.govnih.govresearchgate.netnih.gov These examples demonstrate the potential of the spiro-piperidine motif to interact with significant biological targets.
Table 1: Conceptual Designs for Biological Probes Based on the this compound Scaffold
| Probe Type | Conceptual Modification | Potential Application |
|---|---|---|
| Fluorescent Probe | Conjugation of a fluorophore (e.g., BODIPY, Rhodamine) to the para-position of the benzyl group. | Visualizing the subcellular localization and trafficking of the compound or its biological target in living cells via confocal microscopy. |
| Photoaffinity Label | Introduction of a diazirine or benzophenone (B1666685) group onto the scaffold. | Covalent labeling and subsequent identification of specific protein targets through mass spectrometry-based proteomics. |
| Radioligand (PET) | Synthesis of an analog with a Fluorine-18 (¹⁸F) label, potentially replacing a hydrogen on the benzyl ring. | Non-invasive in vivo imaging and quantification of target receptor density in the brain or other organs. nih.gov |
| Biotinylated Probe | Attachment of a biotin (B1667282) molecule via a flexible linker. | Affinity purification and pull-down assays to isolate and identify binding partners from cell lysates. |
Exploration of Novel Chemical Space through Combinatorial and Diversity-Oriented Synthesis
The structure of this compound offers multiple points for diversification, making it an excellent candidate for combinatorial chemistry and diversity-oriented synthesis (DOS) to rapidly generate libraries of novel compounds. Such libraries are invaluable for screening against a wide array of biological targets to identify new lead compounds in drug discovery.
A DOS strategy could involve modifying three key positions:
The N-benzyl group (R¹): The benzyl moiety can be replaced with a wide variety of aromatic, heteroaromatic, or aliphatic groups through N-alkylation or N-arylation of a de-benzylated precursor.
The Piperidine (B6355638) Ring (R²): Functional groups could be introduced onto the carbon atoms of the piperidine ring.
The Lactam Ring (R³): The lactam itself could be modified, for example, by introducing substituents at the alpha-position to the carbonyl.
This approach would allow for a systematic exploration of the chemical space around the core scaffold. The use of spirocyclic scaffolds in DNA-encoded library technology (DELT) is a growing field, as their three-dimensional nature can lead to compounds with improved pharmacokinetic properties. nih.govrsc.org
Table 2: A Diversity-Oriented Synthesis Strategy for this compound Analogs
| Diversification Point | Building Blocks | Synthetic Reaction |
|---|---|---|
| R¹ (N-substituent) | Alkyl halides, Aryl halides, Heteroaryl halides, Sulfonyl chlorides | N-alkylation, Buchwald-Hartwig amination, N-sulfonylation |
| R² (Piperidine Ring) | Electrophiles, Organometallic reagents | Lithiation followed by electrophilic quench |
| R³ (Lactam Ring) | Aldehydes, Alkyl halides | Aldol (B89426) condensation, α-alkylation |
Development of this compound as a Scaffold for Complex Chemical Structures
Beyond its direct use in screening libraries, the this compound core serves as a rigid three-dimensional scaffold for the construction of more complex molecules, including natural product analogs. The spirocyclic core's defined stereochemistry and conformational constraint can pre-organize appended functional groups into specific spatial orientations, which is a key strategy for enhancing binding affinity and selectivity for biological targets. nih.gov
Spiro[cyclohexane-pyrrolidine] cores, which are structurally related, are found in various biologically active alkaloids like FR901483 and TAN1251. clockss.org Synthetic strategies for these complex molecules often rely on the construction of the core spirocycle. clockss.orgwhiterose.ac.uk The this compound framework could similarly be used as a starting point. Functional handles on the scaffold can be elaborated through multi-step synthetic sequences to build fused ring systems or attach complex side chains, leading to novel polycyclic architectures with potential therapeutic value.
Table 3: Conceptual Elaboration of the Scaffold into Complex Architectures
| Initial Scaffold | Key Transformation | Resulting Complex Structure | Potential Application Area |
|---|---|---|---|
| This compound | Intramolecular Heck reaction from an aryl-halide substituted R¹ group. | Fused polycyclic system with a novel heterocyclic core. | CNS-active agents, oncology |
| Functionalized Lactam Ring | Ring-closing metathesis with an appended olefin. | Bridged bicyclic lactam system. | Antiviral or antibacterial agents |
Emerging Methodologies for the Study of Spirocyclic Systems
The continued interest in spirocycles has driven the development of new synthetic and analytical methods. rsc.org Future research on this compound and its derivatives will benefit from and contribute to these emerging technologies.
Synthetically, recent advances include transition-metal-catalyzed reactions that enable efficient and stereoselective construction of the spirocyclic core. For example, Au/Pd relay catalytic tandem cyclization reactions have been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. researchgate.netresearcher.life Other modern methods include various cycloaddition, annulation, and rearrangement reactions designed to build molecular complexity rapidly. thieme-connect.comresearchgate.netrsc.org
Analytically, the unambiguous determination of the three-dimensional structure of these rigid molecules is critical. Advanced NMR techniques, such as 2D NOESY, are essential for establishing relative stereochemistry. clockss.org In parallel, the use of computational chemistry, including density functional theory (DFT) calculations and molecular docking, will be instrumental in predicting reaction outcomes, understanding conformational preferences, and modeling interactions with biological macromolecules. nih.gov
Table 4: Emerging Methodologies Applicable to the Study of the Scaffold
| Methodology Type | Specific Technique | Application |
|---|---|---|
| Synthesis | Gold/Palladium Relay Catalysis researchgate.netresearcher.life | Diastereoselective construction of the 2-oxa-7-azaspiro[4.5]decane core. |
| Synthesis | [3+2] and [3+3] Aza-Annulation Reactions researchgate.net | Facile synthesis of related spirocyclic lactams. |
| Synthesis | Tandem Prins/Pinacol Rearrangement rsc.org | Novel routes to oxaspiro[4.5]decan-1-one scaffolds. |
| Analysis | 2D NMR Spectroscopy (NOESY, ROESY) | Determination of relative stereochemistry and solution-state conformation. |
| Computational | Molecular Docking and Dynamics | Predicting binding modes and affinities with protein targets. nih.govnih.gov |
Interdisciplinary Research Collaborations for Comprehensive Understanding and Application
Realizing the full potential of this compound will require extensive collaboration across multiple scientific disciplines. The complexity of modern science, from molecule synthesis to therapeutic application, necessitates a team-based approach.
Synthetic organic chemists are needed to devise efficient routes to the core structure and its analogs. They would collaborate with computational chemists to design libraries and predict properties. These newly synthesized compounds would then be evaluated by pharmacologists and molecular biologists to determine their biological activity and mechanism of action. Promising compounds could be further studied by structural biologists to understand their binding interactions at an atomic level. Finally, collaboration with material scientists could even explore non-biological applications for these unique spirocyclic structures.
Table 5: Potential Interdisciplinary Research Projects
| Collaborating Disciplines | Project Goal | Expected Outcome |
|---|---|---|
| Synthetic Chemistry & Computational Chemistry | Design and synthesis of a focused library of analogs targeting a specific kinase family. | Identification of potent and selective kinase inhibitors with a novel spirocyclic core. |
| Medicinal Chemistry & Pharmacology | Develop and test ¹⁸F-labeled PET tracers based on the scaffold for imaging neuroreceptors. | A new diagnostic tool for neurological disorders. |
| Organic Chemistry & Structural Biology | Synthesize derivatives and obtain co-crystal structures with a target protein. | A detailed understanding of the structure-activity relationship to guide further optimization. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-benzyl-2-Oxa-7-azaspiro[4.5]decan-1-one, and how can NMR and X-ray crystallography validate its structure?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of benzylamine derivatives with ketone precursors, followed by oxidation or ring-closure steps. For structural validation, ¹H/¹³C NMR is used to confirm proton and carbon environments (e.g., spirocyclic connectivity and benzyl group substitution). Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of the spirocyclic framework and stereochemistry. For example, SC-XRD analysis of analogous spiro compounds (e.g., 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one) revealed bond lengths (mean C–C = 0.002 Å) and R factors <0.06, confirming structural integrity .
Q. How can researchers assess the purity of this compound, and what analytical techniques are critical for this?
- Methodological Answer : Purity is assessed via HPLC-UV (e.g., reverse-phase C18 column, λ = 254 nm) to quantify impurities. Elemental analysis (EA) ensures stoichiometric consistency (e.g., C, H, N within ±0.3% of theoretical values). For new compounds, high-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error). Note that commercial suppliers often omit analytical data, necessitating in-house validation .
Q. What experimental protocols ensure reproducibility in synthesizing this compound?
- Methodological Answer : Follow detailed procedural documentation , including solvent ratios, reaction temperatures (±1°C), and catalyst loadings. For example, replicate reactions under inert atmospheres (N₂/Ar) to prevent oxidation. Publish full synthetic procedures in the main text or supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry’s requirement for ≤5 compounds in the main manuscript) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield using Design of Experiments (DOE) for this spirocyclic compound?
- Methodological Answer : Apply response surface methodology (RSM) to evaluate factors like temperature, reaction time, and catalyst concentration. For instance, a central composite design (CCD) with 3 factors and 20 runs can identify optimal conditions (e.g., 80°C, 12 hours, 5 mol% catalyst). Statistical tools (e.g., ANOVA) validate model significance (p < 0.05). Similar approaches were used in environmental chemical studies to evaluate reaction kinetics .
Q. How should conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts. Compare experimental and theoretical values (RMSD < 0.5 ppm for ¹H NMR). If discrepancies persist, re-examine sample purity or consider dynamic effects (e.g., conformational flexibility in solution). Contradictions in spirocyclic systems often arise from unaccounted stereoelectronic effects .
Q. What strategies mitigate systematic errors in quantifying this compound’s bioactivity?
- Methodological Answer : Use internal standards (e.g., deuterated analogs) in LC-MS to correct for ionization variability. Validate assays via positive/negative controls (e.g., known inhibitors for enzyme studies). For instrumental errors, calibrate equipment daily (e.g., UV-Vis spectrophotometers with NIST-traceable standards). Document all error sources (e.g., pipetting accuracy ±1%) as per pharmacopeial guidelines .
Q. How can environmental fate studies be designed to evaluate this compound’s persistence in ecosystems?
- Methodological Answer : Conduct OECD 301 biodegradation tests under aerobic conditions (28 days, activated sludge inoculum). Measure residual concentrations via LC-MS/MS (LOQ = 0.1 ng/L). For abiotic degradation, assess hydrolysis at pH 4–9 (25–50°C). Long-term projects (e.g., 2005–2011 INCHEMBIOL study) used similar frameworks to track chemical distribution in biotic/abiotic compartments .
Data Presentation and Reproducibility
Q. What are best practices for presenting spectral data and crystallographic parameters in publications?
- Methodological Answer : Include full NMR assignments (δ, multiplicity, J-values) and CIF files for SC-XRD (deposited in the Cambridge Structural Database). For journals like Acta Crystallographica Section E, report R factors, data-to-parameter ratios (>15:1), and thermal displacement parameters. Avoid redundant data in tables; instead, highlight key findings (e.g., bond angles deviating from ideality) .
Q. How can researchers address challenges in reproducing synthetic procedures from literature?
- Methodological Answer : Cross-validate methods using supplementary experimental details (e.g., exact grinding times for solid-state reactions). If reproducibility fails, contact authors for clarification or replicate under stricter conditions (e.g., glovebox for air-sensitive steps). For known compounds, cite prior synthesis protocols to avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
